molecular formula C10H13Cl2NO B1452420 3-(4-Chlorophenoxy)pyrrolidine CAS No. 28491-02-3

3-(4-Chlorophenoxy)pyrrolidine

Cat. No. B1452420
CAS RN: 28491-02-3
M. Wt: 234.12 g/mol
InChI Key: FWRCARMEKAIGEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenoxy)pyrrolidine can be achieved through various methods. One efficient approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method yields a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols has been explored, providing pyrrolidines in very good yields .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenoxy)pyrrolidine consists of a pyrrolidine ring fused with a 4-chlorophenyl group. The incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization results in the formation of two new ligands .

Scientific Research Applications

  • The ability to efficiently explore the pharmacophore space due to sp3-hybridization .
  • The contribution to the stereochemistry of the molecule .
  • The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

In addition, the design of new molecules often starts by studying the binding conformation of related compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Another compound, 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, has been discovered as a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer .

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling. Refer to Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

3-(4-chlorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDFBKVKKRBGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)pyrrolidine

CAS RN

28491-02-3
Record name 3-(4-Chlorophenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28491-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenoxy)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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